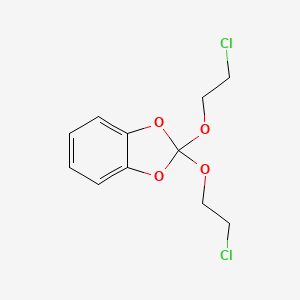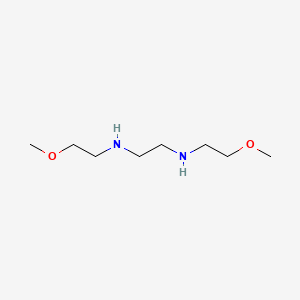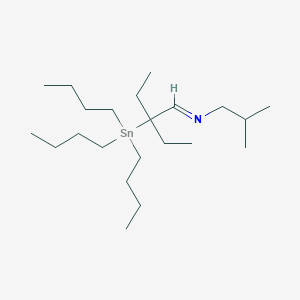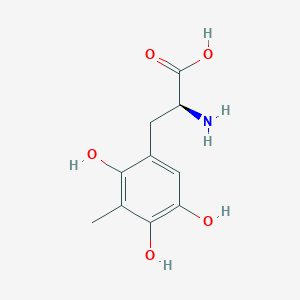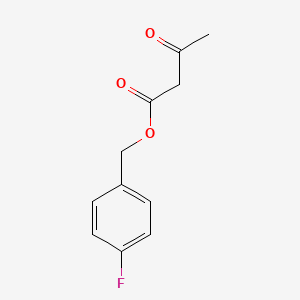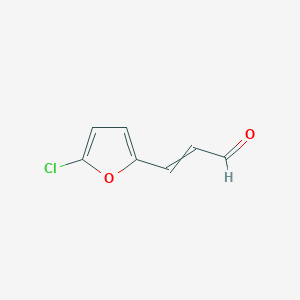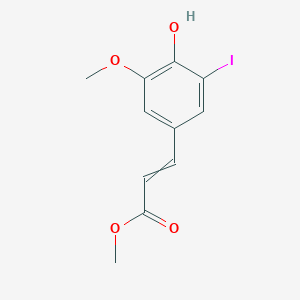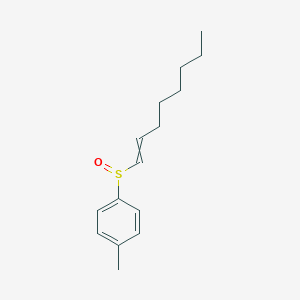
4-Pentanoylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentanoylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a pentanoyl group at the para position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentanoylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 4-pentanoyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This method is advantageous as it allows for the selective formation of the aldehyde group without affecting the pentanoyl side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pentanoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
Oxidation: 4-Pentanoylbenzoic acid
Reduction: 4-Pentanoylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Pentanoylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research is ongoing to explore the potential pharmacological properties of this compound and its derivatives. It may have applications in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-pentanoylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pentanoyl group can also interact with hydrophobic regions of biomolecules, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group. It lacks the pentanoyl side chain.
4-Methylbenzaldehyde: Similar to 4-pentanoylbenzaldehyde but with a methyl group instead of a pentanoyl group.
4-Formylbenzoic Acid: Contains both an aldehyde and a carboxylic acid group on the benzene ring.
Uniqueness
This compound is unique due to the presence of the pentanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the combination of an aldehyde and a longer aliphatic chain is required.
Properties
CAS No. |
61363-43-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-pentanoylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3 |
InChI Key |
IXCLDNFJHREFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
